molecular formula C20H15ClN4OS2 B2645493 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 690643-01-7

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2645493
CAS No.: 690643-01-7
M. Wt: 426.94
InChI Key: QIEZQEJZIFYLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-methylquinolin-2-yl group. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and aromatic interactions .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS2/c1-12-10-18(22-16-5-3-2-4-15(12)16)27-11-17(26)23-20-24-19(28-25-20)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZQEJZIFYLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a complex organic compound featuring a thiadiazole and a quinoline moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₃ClN₄OS₂ with a molecular weight of approximately 429.9 g/mol. The compound's structure includes a thiadiazole ring that is known for its biological activities, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. The methods used often include:

  • Formation of the Thiadiazole Ring : This involves the reaction of appropriate precursors under acidic or basic conditions.
  • Introduction of the Quinoline Moiety : This step may involve nucleophilic substitution reactions to attach the quinoline group to the thiadiazole.
  • Final Acetamide Formation : The final step usually involves acylation reactions to form the acetamide linkage.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related thiadiazole derivatives have demonstrated promising cytotoxic effects against various cancer cell lines:

Compound NameCell Line TestedIC₅₀ Value (µM)Reference
Compound 4yMCF-70.084 ± 0.020
Compound 4yA5490.034 ± 0.008
N-(5-substituted-1,3,4-thiadiazol)MCF-710.10

These findings suggest that the compound may interact with key biological targets involved in cancer proliferation and survival.

While specific mechanisms for this compound remain largely unexplored, its structural features indicate potential interactions with various biological macromolecules such as enzymes and receptors involved in cancer pathways. The presence of both thiadiazole and quinoline moieties enhances its potential efficacy against specific cancer types.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Thiadiazole Derivatives : A study evaluated novel 1,3,4-thiadiazole derivatives for anticancer activity against MCF-7 and A549 cell lines. The derivatives showed varying degrees of cytotoxicity with some achieving IC₅₀ values lower than standard chemotherapeutic agents like cisplatin .
  • Quinoline-Based Compounds : Quinoline derivatives have been reported to exhibit significant antitumor activity by inhibiting tumor growth in vivo models .

Comparison with Similar Compounds

Core Heterocycle Variations

1,2,4-Triazole Analogues
  • 2-[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-1,2,4-Triazol-3-ylsulfanyl]Acetamide (): Structural Difference: Replaces the thiadiazole core with a 1,2,4-triazole. Activity: Similar compounds (e.g., KA3, KA4 in ) showed antimicrobial and anti-inflammatory activities, suggesting the 4-chlorophenyl group is a conserved pharmacophore .
  • 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide (): Substituent Variation: The acetamide nitrogen is linked to a benzothiazole-containing phenyl group instead of quinoline. Implications: Benzothiazole’s planar structure may facilitate DNA intercalation, whereas quinoline’s bulkiness could enhance hydrophobic interactions .
Thiadiazole Analogues
  • 2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide Derivatives (): Structural Difference: Retains the thiadiazole core but substitutes with pyridinyl and phenoxy groups.
Acetamide Nitrogen Substitutions
  • Quinoline vs. Benzothiazole ( vs. Target Compound): Quinoline’s extended aromatic system may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), whereas benzothiazole’s sulfur atom could enhance redox activity .
  • Phenoxy vs. Quinoline (): 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide:
Aromatic Ring Modifications
  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., -Cl, -NO₂) in and showed enhanced antimicrobial activity due to increased electrophilicity . The target compound’s 4-chlorophenyl group aligns with this trend, while the 4-methylquinoline’s methyl group offers steric bulk without significant electronic effects.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,2,4-Triazole Analogue () Thiadiazole Anticancer Derivative ()
Molecular Weight ~460-480 g/mol* ~500-520 g/mol ~450-470 g/mol
logP ~3.5-4.0* ~2.8-3.2 ~3.0-3.5
Solubility Low (hydrophobic quinoline) Moderate (polar benzothiazole) Low (phenoxy group)
Bioavailability Moderate (high logP) Higher (balanced logP) Variable (depends on substituents)

*Estimated based on structural features.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide?

  • Methodology : A two-step synthesis is typically employed:

Thiadiazole Core Formation : React 4-chlorobenzamide with phosphorus pentasulfide (P₂S₅) in dry dioxane under reflux to generate the 1,2,4-thiadiazole intermediate.

Sulfanyl Acetamide Coupling : Use chloroacetyl chloride and triethylamine (TEA) in dioxane to activate the acetamide moiety, followed by nucleophilic substitution with 4-methylquinoline-2-thiol. Recrystallize the product using ethanol-DMF (1:2 v/v) for purification .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Yield optimization requires strict anhydrous conditions.

Q. How is the structural identity of this compound confirmed in academic research?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths/angles (e.g., thiadiazole S–N distances ~1.65 Å, consistent with aromatic systems) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; quinoline methyl at δ 2.8 ppm).
  • IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and thiadiazole ring vibrations at 1450–1550 cm⁻¹ .

Q. What preliminary biological assays are used to evaluate its activity?

  • Screening Protocols :

  • Anti-inflammatory Models : Assess anti-exudative activity using rat formalin-induced edema (dose range: 10–50 mg/kg, oral). Compare to indomethacin as a positive control .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC₅₀ reported for analogs: 8–25 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Strategies :

  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methylquinoline with furan or pyridazine) to isolate pharmacophoric contributions .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, 48-hour exposure) to minimize variability. Use PubChem bioassay data (AID 1346993) for cross-validation .
    • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ .

Q. What advanced spectroscopic methods elucidate electronic interactions in this compound?

  • Techniques :

  • DSC/TGA : Determine thermal stability (decomposition onset ~220°C) and crystallinity.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., thiadiazole sulfur) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 427.0521 (calc. 427.0518) with ESI+ .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Degradation Studies :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours. Monitor via HPLC (C18 column, acetonitrile:H₂O gradient) for hydrolysis products (e.g., free quinoline-thiol).
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectra show λmax at 310 nm (π→π* transition) with photodegradation >6 hours under UV light .

Q. What strategies optimize its solubility for in vivo studies without compromising activity?

  • Formulation Approaches :

  • Co-solvent Systems : Use PEG-400:water (30:70) or DMSO:cremophor EL (10:90) for i.p. administration.
  • Prodrug Design : Introduce phosphate esters at the acetamide carbonyl to enhance aqueous solubility (>2 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.